4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with chlorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, typically starting with the preparation of the triazacyclopenta[cd]azulene core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .
Analyse Chemischer Reaktionen
4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics .
Wirkmechanismus
The mechanism of action of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with molecular targets through its chlorophenyl groups and triazacyclopenta[cd]azulene core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby altering cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene include:
Bis(4-chlorophenyl) sulfone: Known for its use in the production of high-performance polymers.
Azulene derivatives: Compounds with similar azulene cores but different substituents, used in various applications such as dyes and pharmaceuticals . The uniqueness of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene lies in its specific substitution pattern and the resulting chemical and physical properties.
Eigenschaften
Molekularformel |
C30H26Cl2N6 |
---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2 |
InChI-Schlüssel |
JYFZHCKGLSJGNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.